Magnesium, iodo-3-thienyl-

Descripción general

Descripción

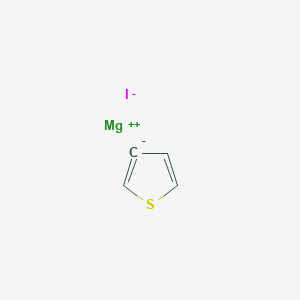

Magnesium, iodo-3-thienyl-, also known as iodo-3-thienyl magnesium, is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are highly reactive and are widely used in organic synthesis for forming carbon-carbon bonds. The presence of the thiophene ring, a five-membered ring containing sulfur, adds unique properties to this compound, making it valuable in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of magnesium, iodo-3-thienyl- typically involves the reaction of 3-iodothiophene with magnesium metal in an anhydrous ether solvent. This reaction forms the Grignard reagent through the following steps:

Activation of Magnesium: Magnesium turnings are activated by stirring in anhydrous ether.

Formation of Grignard Reagent: 3-iodothiophene is added to the activated magnesium in ether, resulting in the formation of magnesium, iodo-3-thienyl-.

The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent the reaction from being quenched by moisture or oxygen.

Industrial Production Methods

Industrial production of magnesium, iodo-3-thienyl- follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling of Reactants: Large quantities of 3-iodothiophene and magnesium are handled in industrial reactors.

Controlled Reaction Environment: The reaction is carried out in large reactors under controlled temperature and inert atmosphere to ensure high yield and purity.

Purification: The product is purified using distillation or crystallization techniques to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions

Magnesium, iodo-3-thienyl- undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Coupling Reactions: Participates in cross-coupling reactions such as Kumada, Negishi, and Suzuki-Miyaura couplings.

Substitution Reactions: Can be used in substitution reactions to replace the iodine atom with other functional groups.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether.

Transition Metal Catalysts: Used in coupling reactions with catalysts like palladium or nickel.

Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent moisture and oxygen interference.

Major Products

Alcohols: Formed from nucleophilic addition to carbonyl compounds.

Biaryl Compounds: Produced from cross-coupling reactions.

Substituted Thiophenes: Result from substitution reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

Key Reagent in Synthesis:

Magnesium, iodo-3-thienyl- is extensively used in organic synthesis for forming carbon-carbon bonds. It acts as a nucleophile in reactions with electrophiles, facilitating the construction of complex organic molecules. The compound's reactivity allows it to participate in various reactions, including:

- Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

- Cross-Coupling Reactions: Engages in Suzuki and Stille coupling to produce biaryl compounds.

Case Study:

In a study published in the Journal of Organic Chemistry, magnesium, iodo-3-thienyl- was utilized to synthesize novel thiophene-based compounds. The reaction conditions were optimized to achieve high yields of the desired products, demonstrating its effectiveness as a synthetic tool.

Material Science

Thiophene-Based Polymers:

The compound plays a crucial role in the preparation of thiophene-based polymers used in electronic applications. These materials exhibit desirable properties such as electrical conductivity and thermal stability.

Applications:

- Organic Photovoltaics: Magnesium, iodo-3-thienyl- is incorporated into polymer blends for enhanced charge transport.

- Organic Light Emitting Diodes (OLEDs): Utilized in the fabrication of light-emitting materials.

Data Table: Properties of Thiophene-Based Polymers

| Property | Value |

|---|---|

| Conductivity | High (up to 10 S/m) |

| Thermal Stability | Decomposes > 300 °C |

| Optical Band Gap | 1.5 - 2.0 eV |

Pharmaceuticals

Synthesis of Bioactive Compounds:

Magnesium, iodo-3-thienyl- is employed in the synthesis of biologically active compounds and drug intermediates. Its ability to form new carbon-carbon bonds is essential for developing therapeutic agents.

Pharmacological Properties:

Thiophene derivatives have been reported to exhibit various pharmacological activities, including:

- Anticancer Activity: Inhibitory effects on cancer cell proliferation.

- Anti-inflammatory Effects: Reduction of inflammatory markers in vitro.

Case Study:

Research published in Medicinal Chemistry explored the synthesis of thiophene derivatives using magnesium, iodo-3-thienyl-. The resulting compounds showed promising activity against specific cancer cell lines, highlighting the compound's potential in drug development .

Catalysis

Catalyst Precursor:

Magnesium, iodo-3-thienyl- serves as a catalyst or catalyst precursor in numerous chemical reactions. It facilitates transmetalation processes that are vital for cross-coupling reactions.

Mechanism of Action:

The compound's mechanism involves:

- Nucleophilic Attack: Targeting electrophilic centers.

- Transmetalation: Participating with transition metal catalysts.

Data Table: Comparison of Halogenated Thiophenes

| Compound | Reactivity | Key Applications |

|---|---|---|

| Magnesium, iodo-3-thienyl- | High | Organic synthesis, catalysis |

| Magnesium, bromo-3-thienyl- | Moderate | Less reactive than iodinated form |

| Magnesium, chloro-3-thienyl- | Low | Limited applications |

Mecanismo De Acción

The mechanism of action for magnesium, iodo-3-thienyl- involves the formation of a highly reactive Grignard reagent. This reagent can:

Nucleophilic Attack: Attack electrophilic centers in carbonyl compounds, leading to the formation of new carbon-carbon bonds.

Transmetalation: Participate in transmetalation reactions with transition metal catalysts, facilitating cross-coupling reactions.

Substitution: Undergo substitution reactions where the iodine atom is replaced by other functional groups.

Comparación Con Compuestos Similares

Similar Compounds

Magnesium, bromo-3-thienyl-: Similar structure but with a bromine atom instead of iodine.

Magnesium, chloro-3-thienyl-: Contains a chlorine atom instead of iodine.

Magnesium, fluoro-3-thienyl-: Features a fluorine atom in place of iodine.

Uniqueness

Reactivity: The iodine atom in magnesium, iodo-3-thienyl- makes it more reactive compared to its bromo, chloro, and fluoro counterparts.

Versatility: It is highly versatile in various chemical reactions, particularly in cross-coupling and nucleophilic addition reactions.

Applications: Its unique reactivity profile makes it suitable for specialized applications in organic synthesis and material science.

Actividad Biológica

Magnesium, iodo-3-thienyl- is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by various research findings and case studies.

Magnesium, iodo-3-thienyl- is a thiophene derivative that incorporates magnesium and iodine in its structure. Thiophenes are known for their diverse biological activities, which can be attributed to their ability to interact with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of magnesium, iodo-3-thienyl-. For instance, a study evaluated its cytotoxic effects on colon cancer cell lines, specifically MC-38 and HT-29 cells. The results indicated that the compound demonstrated significant antiproliferative activity in a dose-dependent manner. Flow cytometry analysis revealed that treatment with magnesium, iodo-3-thienyl- induced cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells while sparing normal fibroblast cells .

Table 1: Cytotoxicity of Magnesium, Iodo-3-Thienyl- on Colon Cancer Cells

| Cell Line | IC50 (mg/m³) | Cell Cycle Arrest | Apoptosis Induction |

|---|---|---|---|

| MC-38 | 1.637 | G2/M | Yes |

| HT-29 | 1.637 | G2/M | Yes |

Antimicrobial Activity

In addition to its antitumor properties, magnesium, iodo-3-thienyl- exhibits antimicrobial activity. Studies have shown that thiophene derivatives can inhibit bacterial growth and possess antifungal properties. The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

- Colon Cancer Treatment : In a controlled laboratory setting, magnesium, iodo-3-thienyl- was administered to mice bearing MC-38 tumors. The results demonstrated a marked reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis in tumor tissues treated with the compound .

- Antimicrobial Efficacy : A study tested the effectiveness of magnesium, iodo-3-thienyl- against various bacterial strains including E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent .

The biological activity of magnesium, iodo-3-thienyl- can be attributed to its structural characteristics that facilitate interaction with cellular components. The presence of iodine enhances electrophilicity, allowing for nucleophilic attack by cellular biomolecules. This can lead to disruption of DNA synthesis in cancer cells and alteration of protein function in microbial pathogens.

Propiedades

IUPAC Name |

magnesium;3H-thiophen-3-ide;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3S.HI.Mg/c1-2-4-5-3-1;;/h1,3-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRZWJCJNHVGQW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=[C-]1.[Mg+2].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IMgS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444407 | |

| Record name | Magnesium, iodo-3-thienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172035-86-8 | |

| Record name | Magnesium, iodo-3-thienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 172035-86-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.